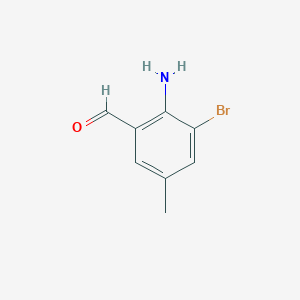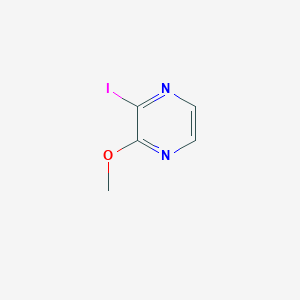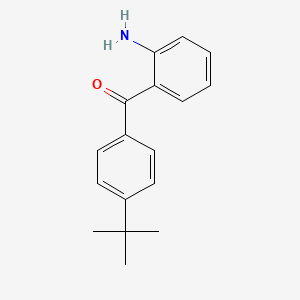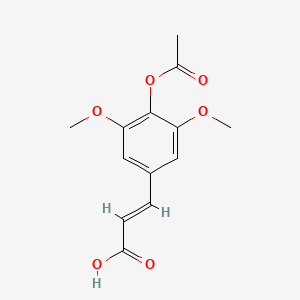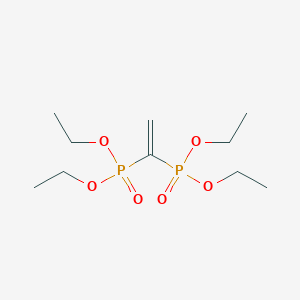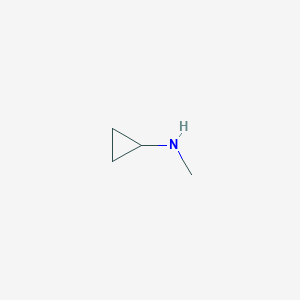
4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde
Vue d'ensemble
Description
“4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C8H9NO2 . It is synthesized via a one-pot Vilsmeier–Haack and subsequent Friedel–Crafts reaction .
Synthesis Analysis
The synthesis of “4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde” involves a one-pot Vilsmeier–Haack and subsequent Friedel–Crafts reaction . The compound was synthesized via a reaction of 2-pyridine-carbonyl-hydrazide with 2-acetyl-thio-phene in ethanol .Molecular Structure Analysis
The molecular structure of “4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde” includes a pyrazole ring that makes dihedral angles of 4.50 (9) and 2.06 (8)°, respectively, with the aldehyde and acetyl groups .Chemical Reactions Analysis
The compound is produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . It is also produced in fermentation procedures .Physical And Chemical Properties Analysis
The compound has a molecular weight of 151.16 . It is a solid at room temperature .Applications De Recherche Scientifique
Anticancer Agents
Pyrrole derivatives, including those synthesized from 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde, have shown promise as anticancer agents due to various mechanisms such as dihydrofolate reductase inhibitors and tyrosine kinase inhibitors .
Polymerization Catalyst
This compound is utilized as a catalyst for polymerization processes, aiding in the creation of polymers with specific properties .
Corrosion Inhibitor
In metallurgical processes, pyrrole derivatives serve as corrosion inhibitors, protecting materials from degradation .
Luminescence Chemistry
Pyrroles are functional in luminescence chemistry, which is essential for applications like light-emitting diodes and bioimaging .
Spectrochemical Analysis
They are also used in spectrochemical analysis due to their unique chemical properties that allow for the identification and quantification of substances .
Drug Discovery
Pyrrole derivatives are significant in drug discovery, providing a structural basis for developing new therapeutic agents .
Material Science Applications
These compounds have applications in material science, contributing to the development of new materials with desired properties .
Mécanisme D'action
Target of Action
It is known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrrole derivatives interact with their targets and cause changes in the biological system .
Biochemical Pathways
It is known that pyrrole derivatives possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
It is known that pyrrole derivatives possess various biological activities, which would result in a range of molecular and cellular effects .
Propriétés
IUPAC Name |
4-acetyl-1-methylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(11)7-3-8(5-10)9(2)4-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBXRSMVPDNIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506522 | |
| Record name | 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
75866-91-0 | |
| Record name | 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

